molecular formula C21H26ClNO6 B11993498 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate

Cat. No.: B11993498
M. Wt: 423.9 g/mol
InChI Key: COBLEPBJWOTBDZ-HNNXBMFYSA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a chromenone core, a chloro substituent, and a tert-butoxycarbonyl-protected amino acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Amino Acid Moiety: The amino acid moiety is introduced through peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions to form quinones.

    Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenones.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrochromenones.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The chloro substituent and the amino acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate
  • 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl phenylacetate

Uniqueness

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate is unique due to the presence of the chloro substituent and the tert-butoxycarbonyl-protected amino acid moiety, which confer distinct chemical and biological properties compared to other chromenone derivatives.

Properties

Molecular Formula

C21H26ClNO6

Molecular Weight

423.9 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H26ClNO6/c1-11(2)7-15(23-20(26)29-21(4,5)6)19(25)28-17-10-16-13(9-14(17)22)12(3)8-18(24)27-16/h8-11,15H,7H2,1-6H3,(H,23,26)/t15-/m0/s1

InChI Key

COBLEPBJWOTBDZ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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